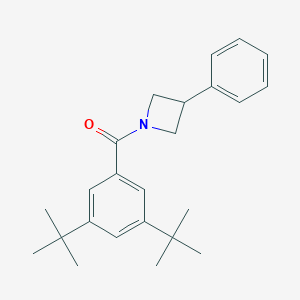
ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate, also known as BMIPP, is a radiopharmaceutical compound used in diagnostic imaging. It is a lipophilic molecule that is used to assess myocardial perfusion, which is the blood flow to the heart muscle. BMIPP is a promising tool in the diagnosis of cardiovascular diseases and has been studied extensively in scientific research.
作用机制
Ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a lipophilic molecule that is taken up by the myocardial cells, where it accumulates in proportion to the blood flow. The accumulation of ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in the myocardial cells is due to its affinity for the mitochondrial membrane, which is a site of fatty acid oxidation. ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is metabolized by the mitochondrial enzymes, which results in the formation of a radioactive metabolite that can be detected by imaging techniques such as SPECT or PET.
Biochemical and physiological effects:
ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate has no known biochemical or physiological effects on the body. It is a radiopharmaceutical compound that is used solely for diagnostic purposes.
实验室实验的优点和局限性
The advantages of using ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in lab experiments are that it is a lipophilic molecule that can be easily taken up by the myocardial cells, where it accumulates in proportion to the blood flow. This accumulation can be detected by imaging techniques such as SPECT or PET, which allows for non-invasive assessment of myocardial perfusion. The limitations of using ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in lab experiments are that it is a radiopharmaceutical compound that requires specialized equipment and expertise to handle. Additionally, the radioactive decay of ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate limits its shelf life, which can be a challenge for researchers.
未来方向
There are several future directions for research on ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate. One direction is to investigate its potential use in the diagnosis of other cardiovascular diseases, such as heart failure or coronary artery disease. Another direction is to develop new imaging techniques that can improve the sensitivity and specificity of ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate imaging. Additionally, there is a need for more studies on the safety and efficacy of ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in clinical settings. Overall, ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a promising tool in the diagnosis of cardiovascular diseases, and further research is needed to fully explore its potential.
合成方法
The synthesis of ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate involves the reaction between 2-mercaptobenzothiazole and 5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester in the presence of a base catalyst. The reaction yields ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate as a yellow solid, which can be purified by column chromatography.
科学研究应用
Ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate has been extensively studied in scientific research for its potential use in diagnosing cardiovascular diseases. It is particularly useful in assessing myocardial perfusion, which is the blood flow to the heart muscle. ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a lipophilic molecule that is taken up by the myocardial cells, where it accumulates in proportion to the blood flow. This accumulation can be detected by imaging techniques such as single-photon emission computed tomography (SPECT) or positron emission tomography (PET).
属性
分子式 |
C14H13N3O2S |
|---|---|
分子量 |
287.34 g/mol |
IUPAC 名称 |
ethyl 1-(1,3-benzothiazol-2-yl)-5-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C14H13N3O2S/c1-3-19-13(18)10-8-15-17(9(10)2)14-16-11-6-4-5-7-12(11)20-14/h4-8H,3H2,1-2H3 |
InChI 键 |
BRXFAQBIRYRZLO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3S2)C |
规范 SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-cyclopentyl-N-[cyclopentyl(phenyl)methyl]-2-phenylacetamide](/img/structure/B286575.png)
![2-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286576.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide](/img/structure/B286578.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286579.png)
![3-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286581.png)
![N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286582.png)
![3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B286584.png)

![2-[4-(3-Fluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B286586.png)